Methyl 5-acetoxyhexanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35234-22-1 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 5-acetyloxyhexanoate |
InChI |
InChI=1S/C9H16O4/c1-7(13-8(2)10)5-4-6-9(11)12-3/h7H,4-6H2,1-3H3 |
InChI Key |
XZGQJRXRXRYNRI-UHFFFAOYSA-N |
SMILES |
CC(CCCC(=O)OC)OC(=O)C |
Canonical SMILES |
CC(CCCC(=O)OC)OC(=O)C |
density |
1.017-1.027 |
Other CAS No. |
35234-22-1 |
physical_description |
Clear, colourless liquid; Fruity aroma |
solubility |
Soluble in non-polar solvents; insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformation Studies
Acetylation and Deacetylation Chemistry
The introduction and removal of the acetate (B1210297) group are fundamental transformations for Methyl 5-acetoxyhexanoate, influencing its properties and potential applications.
Conditions and Catalysis for Acetate Moiety Introduction
The synthesis of this compound typically involves the acetylation of its precursor, Methyl 5-hydroxyhexanoate (B1262163). This esterification reaction can be achieved under various conditions, often employing a catalyst to enhance the reaction rate and yield.
Commonly, acetic anhydride (B1165640) is used as the acetylating agent. The reaction can be catalyzed by acids or bases. For instance, a method for the synthesis of ethyl 6-acetoxyhexanoate, a structurally similar compound, utilizes mildly basic conditions for the acetylation of ethyl 6-hydroxyhexanoate (B1236181). researchgate.net Another approach involves the use of a boron trifluoride-acetic acid complex as a catalyst for the acetylation of methyl alkyl ketones, which proceeds through the formation of an enol acetate. orgsyn.org
Vanadyl sulfate (B86663) pentahydrate (VOSO₄·5H₂O) has been demonstrated as an efficient catalyst for the acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions. nih.gov This method offers a sustainable alternative to traditional catalytic systems. Furthermore, copper(II) tetrafluoroborate (B81430) and silver triflate have also been shown to effectively catalyze acetylation reactions under mild conditions. organic-chemistry.org The choice of catalyst and reaction conditions can be tailored to optimize the yield and selectivity of this compound formation.
Table 1: Catalysts and Conditions for Acetylation Reactions
| Catalyst | Acetylating Agent | Conditions | Reference |
|---|---|---|---|
| Mildly Basic | Acetic Anhydride | Not specified | researchgate.net |
| Boron Trifluoride-Acetic Acid Complex | Acetic Anhydride | Room Temperature | orgsyn.org |
| Vanadyl Sulfate Pentahydrate (VOSO₄·5H₂O) | Acetic Anhydride | Room Temperature, Solvent-free | nih.gov |
| Copper(II) Tetrafluoroborate | Acetic Anhydride | Room Temperature, Solvent-free | organic-chemistry.org |
| Silver Triflate | Acetic Anhydride | Mild Conditions | organic-chemistry.org |
This table summarizes various catalytic systems used for acetylation, a key reaction in the synthesis of this compound.
Enzymatic and Chemical Deacetylation Processes
The removal of the acetyl group from this compound, or deacetylation, can be accomplished through both chemical and enzymatic methods. Chemical deacetylation is often achieved by hydrolysis under acidic or basic conditions. For instance, the hydrolysis of ethyl 6-acetoxyhexanoate is a key step in some synthetic procedures. researchgate.net A method for the deprotection of methyl esters using sodium cyanide in hexamethylphosphoric triamide has also been reported, which proceeds via a nucleophilic displacement mechanism. researchgate.net
Enzymatic deacetylation offers a milder and often more selective alternative to chemical methods. Lipases are a class of enzymes that can catalyze the hydrolysis of esters. For example, Candida antarctica lipase (B570770) has been used for the enantioselective hydrolysis of racemic 5-acetoxyhexanenitrile, a related compound. mdpi.com Chitin deacetylase is another enzyme that catalyzes the removal of acetyl groups from N-acetylglucosamine residues in chitin. jmb.or.kr While not directly applied to this compound in the provided sources, the principles of enzymatic deacetylation using esterases or lipases are broadly applicable. The choice between chemical and enzymatic deacetylation depends on factors such as the desired selectivity and the stability of the substrate to the reaction conditions.
Hydroxylation Reactions and Subsequent Cyclizations
The introduction of a hydroxyl group onto the aliphatic chain of this compound opens up pathways for further functionalization, including the formation of lactones.
Selective Hydroxylation of Aliphatic Chains
The selective hydroxylation of unactivated C-H bonds in aliphatic chains is a challenging yet highly valuable transformation in organic synthesis. researchgate.netnih.gov Biocatalysis, particularly using cytochrome P450 monooxygenases, has emerged as a powerful tool for achieving high regio- and stereoselectivity in such reactions. nih.gov For instance, engineered P450 enzymes have been used for the selective hydroxylation of various aliphatic carboxylic acids and their esters. researchgate.netnih.gov
A peroxygenase mutant, AaeUPO-Fett, has been shown to catalyze the selective C5-hydroxylation of hexanoate (B1226103). researchgate.net This type of enzymatic system could potentially be applied to this compound to introduce a hydroxyl group at a specific position on the hexanoate backbone. The reaction typically utilizes hydrogen peroxide as the oxidant and is performed under mild conditions. researchgate.netresearchgate.net The development of heterogeneous catalysts, such as Fe(II) complexes immobilized on a hydrophobic support, also shows promise for the selective hydroxylation of alkanes using aqueous hydrogen peroxide. rsc.org
Lactone Formation from Hydroxy-Esters
Hydroxy-esters, such as the potential hydroxylation products of this compound, can undergo intramolecular cyclization to form lactones. This process, known as lactonization, is often promoted by acid catalysis. For example, C5-hydroxylated acids can spontaneously form δ-lactones upon mild acid treatment. researchgate.net
The formation of δ-hexalactone from methyl 5-hydroxyhexanoate has been demonstrated as part of a two-step process involving an initial enzymatic hydroxylation of methyl hexanoate. researchgate.netresearchgate.net The subsequent lactonization is typically carried out in an organic solvent with a catalytic amount of acid, such as trifluoroacetic acid. researchgate.net The equilibrium between the open-chain hydroxy-ester and the cyclic lactone can be influenced by factors such as pH, temperature, and the presence of catalysts. For instance, a lactone hydrolase from Rhodococcus erythropolis has been shown to catalyze the hydrolysis of lactones to their corresponding hydroxy acids, but the reverse reaction (lactonization) was not observed under the tested conditions (pH 6.0-9.0). nih.gov
Table 2: Lactonization of Hydroxy-Esters
| Starting Material | Product | Conditions | Reference |
|---|---|---|---|
| Methyl 5-hydroxyhexanoate | δ-Hexalactone | Trifluoroacetic acid, CH₂Cl₂ | researchgate.net |
| C5-hydroxylated acids | δ-Lactones | Mild acid treatment | researchgate.net |
This table highlights examples of lactone formation from hydroxy-ester precursors, a key transformation pathway for hydroxylated derivatives of this compound.
Oxidative Transformation Pathways
Beyond hydroxylation, the ester group and the aliphatic chain of this compound can be subject to other oxidative transformations. One notable reaction is the Baeyer-Villiger oxidation, which involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting ketones to esters and cyclic ketones to lactones. organic-chemistry.orgwikipedia.org This reaction is typically carried out using peroxyacids, such as m-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.orgpressbooks.pub
The mechanism of the Baeyer-Villiger oxidation involves the formation of a Criegee intermediate, followed by the migration of an alkyl or aryl group. wikipedia.org The migratory aptitude of different substituents plays a crucial role in determining the regioselectivity of the reaction. organic-chemistry.org While directly applied to ketones, the principles of this oxidation could be relevant in the context of potential keto-derivatives of this compound.
Furthermore, enzymatic systems known as Baeyer-Villiger monooxygenases (BVMOs) can catalyze this transformation in a highly selective manner, using molecular oxygen as the oxidant. wikipedia.orgacs.org These enzymes offer a green and efficient alternative to chemical methods. acs.org Other oxidative processes can also occur, such as the oxidation of the aliphatic chain to form dicarboxylic acids or other oxygenated products, which has been observed in the autoxidation of triglycerides. researchgate.net
Kinetic Investigations of Alkyl Ester Oxidation
The oxidation of alkyl esters is a fundamental reaction class that provides insight into the stability and degradation pathways of these compounds. While kinetic data specifically for this compound is not extensively documented, studies on analogous alkyl esters offer a predictive framework for its behavior. The oxidation of esters can be initiated by various oxidizing agents, and the kinetics are typically influenced by factors such as the structure of the ester, the nature of the oxidant, temperature, and the presence of catalysts.
Research on the oxidation of esters like ethyl acetoacetate (B1235776) by chromic acid has shown that the reaction is first order with respect to both the oxidant and the ester substrate. ijcps.org Such reactions are often acid-catalyzed. ijcps.org The general mechanism for the oxidation of simple esters may proceed either through direct oxidation or via hydrolysis followed by oxidation of the resulting alcohol. ijcps.org For this compound, the presence of the acetoxy group can influence the reaction rate and mechanism, potentially by affecting the electron density at different positions within the molecule.
Kinetic studies on the gas-phase reactions of Cl atoms with a series of alkyl acetates have provided rate coefficients that are valuable for structure-activity relationship (SAR) models. researchgate.net These studies indicate that the reaction proceeds via H-atom abstraction from the alkyl groups. researchgate.net The rates of these reactions are dependent on the specific site of hydrogen abstraction.
Table 1: Kinetic Data for the Reaction of Cl Atoms with Various Alkyl Acetates at 298 K
| Ester | Rate Coefficient (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |
|---|---|
| Ethyl acetate | 1.76 ± 0.11 |
| n-Propyl acetate | 7.19 ± 0.11 |
| i-Propyl acetate | 1.97 ± 0.24 |
| n-Butyl acetate | 15.8 ± 0.94 |
| i-Butyl acetate | 9.97 ± 0.60 |
| s-Butyl acetate | 8.01 ± 0.48 |
| t-Butyl acetate | 1.64 ± 0.10 |
Source: Adapted from reference researchgate.net
The data in Table 1 illustrates how the structure of the alkyl group in acetate esters influences the rate of oxidation by chlorine atoms. This information can be extrapolated to predict the reactivity of the hexanoate chain in this compound.
Base-Promoted Aerobic Oxidation Mechanisms
Base-promoted aerobic oxidation provides a pathway for the conversion of various organic substrates, including alcohols, to more oxidized forms like aldehydes, ketones, and esters. While direct studies on this compound are limited, the mechanisms elucidated for related compounds offer significant insights. The aerobic oxidation of alcohols to esters, for instance, often proceeds through the formation of a hemiacetal intermediate which is then further oxidized. beilstein-journals.orgrsc.orgnih.gov
The role of the base in these reactions is often multifaceted. It can facilitate the deprotonation of a substrate, such as an alcohol, to form a more reactive alkoxide intermediate. researchgate.net In some catalytic systems, particularly those involving metal catalysts like copper, the base can also act as a ligand, coordinating to the metal center and influencing its catalytic activity. researchgate.net
A proposed general mechanism for the base-promoted aerobic oxidation of an alcohol to an ester involves the following steps:
Deprotonation of the alcohol by the base.
Oxidation of the resulting alkoxide to an aldehyde.
Nucleophilic attack of another alcohol molecule on the aldehyde to form a hemiacetal.
Oxidation of the hemiacetal to the final ester product.
In the context of this compound, the existing ester and acetoxy groups would likely influence the course of any further base-promoted aerobic oxidation, potentially leading to cleavage or modification of these functionalities.
Transesterification Processes
Transesterification is a key reaction for modifying esters and is particularly relevant to the synthesis of this compound from lactone precursors.
Metal Oxide Catalysis in Lactone Ring-Opening Transesterification
The synthesis of hydroxy esters, and subsequently acetoxy esters, can be achieved through the ring-opening transesterification of lactones. This reaction is often catalyzed by metal oxides, which can be either acidic or basic in nature. For instance, δ-hexalactone, a six-membered ring lactone, can be ring-opened with methanol (B129727) to form methyl 5-hydroxyhexanoate, the direct precursor to this compound.
Studies have shown that various metal oxide catalysts are effective for the ring-opening of lactones. For example, a 15 wt% Cs/SiO₂ catalyst has demonstrated selectivity in the production of methyl 5-hexenoate from δ-hexalactone, a reaction that proceeds via the methyl 5-hydroxyhexanoate intermediate. researchgate.net Other metal oxides such as MgO, SrO, CeO₂, and ZrO₂ have also been investigated for their catalytic activity in such transformations. researchgate.netresearchgate.net The choice of catalyst can significantly influence the selectivity towards the desired ring-opened product versus other potential side reactions like dehydration. researchgate.netresearchgate.net
Rare-earth oxides, such as La₂O₃, have also been identified as effective catalysts for transesterification reactions, including the production of fatty acid methyl esters (FAMEs) from triglycerides. nih.govrsc.org
Table 2: Metal Oxide Catalysts for the Ring-Opening Transesterification of δ-Lactones with Methanol
| Catalyst | Support | Selectivity to Ring-Opened Product (%) | Reference |
|---|---|---|---|
| Cs | SiO₂ | 55 (to methyl 5-hexenoate) | researchgate.net |
| ZrO₂ | SiO₂ | >95 (to methyl pentenoates from γ-valerolactone) | researchgate.net |
| La₂O₃ | - | High (for triglyceride transesterification) | nih.gov |
| CaO | - | High (for triglyceride transesterification) | bioline.org.br |
| SrO | - | 91 (yield of FAMEs) | ijcce.ac.ir |
Note: Selectivities and yields are for related lactone or triglyceride transesterification reactions, providing a basis for potential catalysts for this compound synthesis.
The mechanism of metal oxide-catalyzed ring-opening transesterification generally involves the coordination of the lactone's carbonyl oxygen to a Lewis acidic site on the metal oxide surface. This activates the carbonyl group towards nucleophilic attack by the alcohol, in this case, methanol. researchgate.net
Alkylation and Carbonyl Chemistry
The carbonyl group of the methyl ester in this compound is a key site for various chemical transformations, including alkylation at the α-carbon and derivatization reactions.
Selective C-Alkylation Reactions
The α-carbon to the ester carbonyl group in this compound is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in a C-alkylation reaction. The selectivity of C-alkylation versus O-alkylation of the enolate is a critical aspect of these reactions.
Manganese pincer complexes have been reported to catalyze the α-alkylation of esters using primary alcohols as the alkylating agents. acs.org This process, known as the "borrowing hydrogen" methodology, involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the ester enolate. acs.org The resulting intermediate is then hydrogenated to yield the α-alkylated ester. acs.org
Microwave-assisted solid-liquid phase C-alkylation of active methylene (B1212753) compounds, including esters, has been shown to be an efficient method, often proceeding without the need for a solvent or a phase transfer catalyst. mdpi.com
Table 3: Examples of α-Alkylation of Esters and Related Carbonyl Compounds
| Substrate | Alkylating Agent | Catalyst/Base | Product | Reference |
|---|---|---|---|---|
| Ethyl acetoacetate | Benzyl bromide | KOH/K₂CO₃/TEBAC | Ethyl 2-benzylacetoacetate | mdpi.com |
| Diethyl malonate | Various alkyl halides | KOH/K₂CO₃ | Dialkylated malonates | mdpi.com |
| Aryl ketones | Phenyl trimethylammonium iodide | KOH | α-Methylated ketones | nih.gov |
| Ketones, Amides, Esters | Primary alcohols | (iPr-PNP)Mn(H)(CO)₂ / tBuOK | α-Alkylated products | acs.org |
TEBAC: Triethylbenzylammonium chloride
These examples demonstrate the feasibility of C-alkylation on substrates similar to this compound, suggesting that the α-position of its hexanoate chain is a viable site for introducing further alkyl substituents.
Derivatization Reactions of Carbonyl Compounds
The carbonyl group of the methyl ester in this compound can undergo various derivatization reactions, which are often employed for analytical purposes such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). These reactions typically involve converting the carbonyl group into a derivative that is more volatile, more easily separated, or more readily detected.
One common derivatization strategy for esters is their conversion to other esters (transesterification) or to amides by reaction with amines. For analytical purposes, fatty acids are often converted to their corresponding fatty acid methyl esters (FAMEs) to improve their chromatographic behavior. sigmaaldrich.com While this compound is already a methyl ester, the principle of derivatization to enhance detectability remains relevant.
The carbonyl group itself can be targeted by reagents such as hydroxylamine (B1172632) derivatives to form oximes, or hydrazine (B178648) derivatives to form hydrazones. For instance, O-tert-butylhydroxylamine hydrochloride (TBOX) has been used as a derivatizing agent for carbonyl compounds, offering advantages such as forming lower molecular weight oximes. researchgate.net
Table 4: Common Derivatizing Reagents for Carbonyl Compounds
| Reagent | Functional Group Targeted | Derivative Formed | Analytical Technique | Reference |
|---|---|---|---|---|
| Boron trichloride/Methanol | Carboxylic acid | Methyl ester | GC | sigmaaldrich.com |
| Diazomethane | Carboxylic acid | Methyl ester | GC | jove.comjove.com |
| O-tert-butylhydroxylamine (TBOX) | Aldehyde, Ketone | Oxime | GC-MS | researchgate.net |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde, Ketone | Hydrazone | HPLC-UV | researchgate.net |
These derivatization methods could be applied to this compound or its hydrolysis products to facilitate their analysis in complex matrices.
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of molecules. By interacting with electromagnetic radiation, these techniques provide detailed information about the atomic and molecular structure of a substance.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For methyl 5-acetoxyhexanoate, both ¹H NMR and ¹³C NMR are crucial for confirming its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. The predicted ¹H NMR spectral data are summarized in the table below.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-a (CH₃-C=O) | ~2.0 | Singlet | 3H |
| H-b (-O-CH₃) | ~3.6 | Singlet | 3H |
| H-c (-CH₂) | ~1.5-1.7 | Multiplet | 4H |
| H-d (-CH₂) | ~2.3 | Triplet | 2H |
| H-e (-CH-) | ~4.8-5.0 | Multiplet | 1H |
| H-f (CH₃-CH) | ~1.2 | Doublet | 3H |
Predicted data based on standard chemical shift values and analysis of similar structures.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give a distinct signal.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (CH₃-C=O) | ~21 |
| C-2 (CH₃-O-) | ~51 |
| C-3 (-CH₂-) | ~20-35 |
| C-4 (-CH₂-) | ~20-35 |
| C-5 (-CH₂-C=O) | ~34 |
| C-6 (-CH-) | ~70 |
| C-7 (CH₃-CH) | ~20 |
| C-8 (C=O, acetate) | ~170 |
| C-9 (C=O, ester) | ~174 |
Predicted data based on standard chemical shift values and analysis of similar structures.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the two ester groups.
The IR spectrum will prominently feature strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of both the methyl ester and the acetate (B1210297) group. Another key feature is the C-O stretching vibrations.
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| C=O (ester) | 1750-1735 | Strong, sharp absorption |
| C-O (ester) | 1300-1000 | Strong absorption |
| C-H (alkane) | 2950-2850 | Stretching vibrations |
Data based on typical IR absorption frequencies for ester functional groups.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating components of a mixture and for the quantification of individual compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile and semi-volatile compounds. This compound is well-suited for GC-MS analysis. In a study of volatile constituents in pineapple, a retention index (Kovats RI) of 1766 was reported for this compound on a DB-Wax capillary column. nist.gov
The mass spectrometer fragments the molecules into characteristic ions, creating a unique mass spectrum that acts as a molecular fingerprint. The expected fragmentation pattern for this compound would involve cleavage at the ester linkages and along the alkyl chain. Common fragments would likely include ions corresponding to the loss of the methoxy (B1213986) group (-OCH₃), the acetoxy group (-OCOCH₃), and various alkyl fragments.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally unstable compounds. For the analysis of esters like this compound, a reverse-phase HPLC method is typically employed.
A common setup would involve a C18 stationary phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection can be achieved using a UV detector if the compound has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). sielc.com This technique is particularly useful for analyzing complex mixtures containing esters and organic acids that may not be suitable for GC analysis without derivatization.
Combined Analytical Approaches for Complex Mixture Analysis
In the analysis of complex matrices, such as food, beverages, and environmental samples, a single analytical technique may not be sufficient to separate and identify all components. Combining different analytical approaches provides a more comprehensive characterization.
Integration of Chromatographic and Spectroscopic Data
The definitive characterization and precise quantification of this compound rely on advanced analytical strategies that integrate the high separation power of chromatography with the detailed structural information provided by spectroscopy. These hyphenated techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for isolating the compound from complex matrices and confirming its identity and concentration.
The fundamental principle of this integration involves a chromatographic system (GC or LC) separating chemical components of a mixture, which are then sequentially introduced into a spectroscopic detector (most commonly a mass spectrometer). The chromatograph provides retention time data, a characteristic property of a compound under specific analytical conditions, while the spectrometer provides a mass spectrum, which serves as a molecular fingerprint, enabling unambiguous identification and structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. In numerous studies, particularly those analyzing the aroma profiles of fruits like pineapple, GC-MS has been the method of choice. jst.go.jpoup.comresearchmap.jpresearchgate.netmdpi.com The process involves injecting a sample extract into the GC, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized compounds through a capillary column. oup.comacs.org The column, often a DB-Wax or HP-5MS type, separates the compounds based on their boiling points and affinity for the column's stationary phase. jst.go.jpoup.commdpi.com
As each separated compound elutes from the column, it enters the ion source of the mass spectrometer. There, it is ionized, commonly by electron ionization (EI) at 70 eV, causing the molecule to fragment in a reproducible pattern. jst.go.jpmdpi.com The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum. researchmap.jp The identification of this compound is confirmed by matching its experimental mass spectrum and retention index with those in reference libraries, such as the NIST MS Library, and by comparing them to authentic standards. jst.go.jpacs.org
Detailed research findings from various studies highlight the specific parameters employed for the successful analysis of this compound.
Table 1: GC-MS Parameters for this compound Analysis in Research Studies
| Parameter | Study 1 jst.go.jpmdpi.com | Study 2 oup.com | Study 3 acs.org |
|---|---|---|---|
| Chromatography System | Agilent 7890B GC-FID / 7890A GC-5975C MS | Hewlett-Packard HP-6890 series | Shimadzu GCMS2010 |
| Column Type | DB-Wax (60 m × 0.25 mm, 0.25 μm) | HP-5MS (60 m × 0.25 mm × 0.25 μm) | DB-5MS (30 m × 0.25 mm × 0.25 μm) |
| Carrier Gas | Helium | Helium | Helium |
| Oven Temperature Program | 40°C (2 min), then 2°C/min to 200°C | 60°C, then 8°C/min to 260°C, hold 15 min | 40°C (2 min), 5°C/min to 60°C, 40°C/min to 100°C, 8°C/min to 200°C, 40°C/min to 240°C, hold 4.5 min |
| MS Ionization Energy | 70 eV | 70 eV | 70 eV |
| Mass Scan Range (m/z) | 33–450 amu | 30–300 amu | 35–335 amu |
Quantification using GC-MS is often performed by incorporating an internal standard, such as 2-methyl-1-pentanol (B47364) or 2-methyl-3-heptanone, into the sample preparation. jst.go.jpoup.com This allows for the accurate determination of the compound's concentration. For instance, in a study on pineapple aroma, the concentration of this compound was quantified at 118 μg kg⁻¹ in the fresh fruit. oup.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
For analyses within more complex biological systems or for non-targeted metabolomics studies, Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution variants like UHPLC-Q-TOF-MS (Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) are employed. unisi.itnih.gov In this technique, the sample is dissolved in a solvent and pumped through an LC column. Separation is based on the compound's interaction with the column's stationary phase and the mobile phase. The eluent from the LC column is then introduced into the mass spectrometer's ion source. This approach has successfully identified this compound in metabolomic profiling of liver samples. nih.gov
Table 2: LC-MS Parameters Used in Metabolomics Studies Identifying this compound
| Parameter | Study 1 nih.gov | Study 2 unisi.it |
|---|---|---|
| Chromatography System | UHPLC-Q-TOF-MS | HPLC-HRMS (Orbitrap) |
| Column Type | ZORBAX Extend-C18 (2.1 mm × 100 mm, 3.5 μm) | Luna C18 (2.1 × 150 mm, 3 μm) |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile |
| Ionization Mode | Not specified, but common for metabolomics | Negative Ion Mode ([M-H]⁻) |
Integration with Other Spectroscopic Methods
While MS is the most common spectroscopic detector coupled directly with chromatography, other spectroscopic techniques are vital for the unequivocal structural confirmation of this compound. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) as key identification tests for this compound. fao.orgfao.orgfao.org Typically, a sample of the compound is isolated or purified using chromatography, and then these spectroscopic analyses are performed offline. The resulting spectra provide detailed information about the compound's functional groups (IR), the chemical environment of its hydrogen atoms (¹H-NMR), and the arrangement of its carbon skeleton (¹³C-NMR), complementing the mass and fragmentation data from MS to provide a complete and unambiguous structural characterization.
Computational and Mechanistic Investigations of Methyl 5 Acetoxyhexanoate Reactivity
Theoretical and Computational Chemistry Approaches
Modern computational chemistry offers powerful tools to model and predict the behavior of molecules and chemical reactions. For a compound like methyl 5-acetoxyhexanoate, these methods can elucidate complex reaction mechanisms, determine kinetic parameters, and calculate thermodynamic properties, providing a molecular-level understanding that complements experimental studies.
Kinetic Modeling of Complex Reaction Systems
Kinetic modeling is a crucial tool for understanding the complex network of reactions that can occur, particularly at elevated temperatures, such as in pyrolysis. For esters similar to this compound, kinetic models are developed based on ab initio calculations to predict the dominant reaction pathways and product distributions.
Recent theoretical studies on the unimolecular decomposition of methyl pentanoate (MP), a structural analogue, have identified several primary reaction channels. These include intramolecular H-shifts and various bond fissions (C–C and C–O). The Rice–Ramsperger–Kassel–Marcus (RRKM)/master equation theory is often employed to calculate the phenomenological rate constants over a range of temperatures and pressures.
For instance, in the pyrolysis of butyl acetate (B1210297) isomers, retro-ene reactions are significant pathways. The rate constants for these reactions have been calculated using quantum chemistry and are essential inputs for comprehensive kinetic models.
Table 1: Calculated Rate Constants for Retro-ene Reactions of Butyl Acetate Isomers
| Reactant | Alkene Product | Degeneracy | A [s⁻¹] | n | Eₐ [kcal/mol] |
|---|---|---|---|---|---|
| nBA | 1-C₄H₈ | 2 | 3.48E+03 | 2.72 | 46.0 |
| iBA | i-C₄H₈ | 1 | 3.18E+06 | 1.87 | 48.5 |
| sBA | 1-C₄H₈ | 3 | 3.58E+07 | 1.65 | 45.6 |
| sBA | cis-2-C₄H₈ | 1 | 1.96E+09 | 0.97 | 46.9 |
| sBA | trans-2-C₄H₈ | 1 | 2.52E+09 | 1.01 | 46.1 |
| tBA | i-C₄H₈ | 9 | 1.09E+10 | 1.08 | 42.1 |
Data sourced from computational studies on butyl acetate pyrolysis.
Computational Support for Mechanistic Proposals
Computational chemistry provides robust support for proposed reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For reactions involving esters, Density Functional Theory (DFT) is a commonly used method.
For example, in the palladium(II)-catalyzed C(sp³)–H acetoxylation of morpholinones, a reaction involving an acetate group, computational modeling was used to support a mechanism involving a γ-aminoalkyl-Pd(IV) intermediate. The calculations showed that the C–O bond formation likely occurs through a dissociative ionization mechanism followed by an Sₙ2 process. Similarly, the mechanism of ester hydrolysis has been investigated computationally, confirming the involvement of tetrahedral intermediates.
Thermochemical Calculations for Reaction Equilibria
Thermochemical calculations are essential for determining the feasibility and position of equilibrium for a given reaction. For the formation of esters (esterification), which is a reversible process, these calculations can predict the equilibrium constant and the enthalpy and entropy of the reaction.
Studies on the esterification of various carboxylic acids with methanol (B129727) provide thermodynamic data that can be considered analogous to the formation of the methyl ester group in this compound. The thermodynamic parameters reveal that these reactions are often moderately endothermic and are driven by changes in entropy.
Table 2: Thermodynamic Parameters for the Esterification of Oleic Acid with Methanol
| Parameter | Value | Units |
|---|---|---|
| Activation Energy (Eₐ) | 81.77 | kJ mol⁻¹ |
| Enthalpy Change (ΔH) | 78.94 | kJ mol⁻¹ |
| Entropy Change (ΔS) | 135.3 | J mol⁻¹ K⁻¹ |
| Gibbs Free Energy Change (ΔG) | 33.03 | kJ mol⁻¹ |
Data from a study on the esterification of oleic acid over a solid acid catalyst.
Detailed Mechanistic Elucidation Studies
Beyond theoretical predictions, detailed mechanistic studies aim to identify and characterize the transient species that govern the course of a chemical reaction.
Investigation of Reaction Intermediates and Transition States
The reactivity of esters is dictated by the stability and structure of high-energy intermediates and transition states. In the gas-phase pyrolysis of acetate esters, a six-membered cyclic transition state is commonly proposed for the syn-elimination reaction that produces an alkene and acetic acid.
In contrast, the hydrolysis of esters proceeds through a different mechanism involving a tetrahedral intermediate. Computational studies on the hydrolysis of methyl acetate, for instance, have calculated the activation energies for the formation and breakdown of this intermediate.
Table 3: Calculated Gibbs Activation Energies for Methyl Acetate Hydrolysis
| Step | Gibbs Activation Energy (kcal/mol) |
|---|---|
| First Step (Formation of Tetrahedral Intermediate) | 10.52 |
| Second Step (Breakdown of Tetrahedral Intermediate) | 1.05 |
Data from a DFT study on the hydrolysis of methyl acetate.
The first step is identified as the rate-limiting step due to its higher activation energy.
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is a powerful tool for probing the structure of transition states by measuring the change in reaction rate upon isotopic substitution. The magnitude of the KIE can provide information about bond breaking and changes in hybridization at the isotopically labeled position in the rate-determining step.
For the pyrolysis of esters, deuterium (B1214612) KIE studies have been instrumental in elucidating the nature of the transition state. For example, the pyrolysis of 1-phenylethyl acetate and its deuterated analogues has been investigated to understand the extent of C-H bond breaking in the transition state.
Table 4: Kinetic Isotope Effects in the Pyrolysis of Acetate Esters
| Reaction | Temperature (K) | kH/kD |
|---|---|---|
| Pyrolysis of 1-phenylethyl acetate and its 2,2,2-trideuterio-isomer | 656.1 | 2.15 |
| Pyrolysis of 1-phenylethyl acetate and its 1-deuterio-isomer | 656.1 | 1.025 |
Data from a study on the pyrolysis of 1-phenylethyl acetate.
The large primary KIE (kH/kD = 2.15) for the trideuterio-isomer indicates significant C-H bond stretching in the transition state, consistent with a concerted mechanism. The small secondary KIE (kH/kD = 1.025) for the 1-deuterio-isomer is attributed to hybridization changes at the carbon atom.
Insufficient Data to Generate Article on the Influence of Catalysis on this compound Reaction Pathways
A thorough review of available scientific literature reveals a significant gap in computational and mechanistic studies focused specifically on the reactivity of this compound. While research exists on the catalytic synthesis and reactions of structurally similar esters, there is a lack of specific data detailing the influence of various catalytic systems on the reaction pathways of this compound itself.
Catalytic processes are fundamental in directing the outcome of chemical reactions by lowering activation energies and favoring specific mechanistic routes. For a compound like this compound, which contains both an ester and an acetate functional group, various catalytic approaches could theoretically be employed to achieve selective transformations. These could include:
Acid Catalysis: Protic or Lewis acids could be utilized to activate the carbonyl groups, facilitating nucleophilic attack. This is a common strategy in transesterification or hydrolysis reactions.
Base Catalysis: Basic catalysts could deprotonate reactants, increasing their nucleophilicity and promoting reactions such as saponification or elimination.
Enzymatic Catalysis: Lipases and esterases are known to catalyze reactions involving esters with high chemo-, regio-, and stereoselectivity. Such enzymes could potentially differentiate between the methyl ester and the acetate group.
Metal-Based Catalysis: Transition metal complexes are often employed for a wide range of organic transformations and could potentially be used to effect novel reactions involving this compound.
However, without specific computational models or experimental mechanistic studies, any discussion of the precise influence of these catalysts on the reaction pathways of this compound would be speculative. Detailed research findings, including data on transition state energies, reaction intermediates, and kinetic profiles under different catalytic conditions, are not currently available in the public domain for this particular compound.
Therefore, it is not possible to provide a detailed and scientifically accurate account, including data tables, on the "Influence of Catalysis on Reaction Pathways" for this compound as per the requested article structure. Further experimental and computational research is needed to elucidate the catalytic reactivity of this specific molecule.
Biochemical Pathways and Biotransformations Involving Methyl 5 Acetoxyhexanoate
Role in Lipid Metabolism and Fatty Acid Degradation Pathways
Methyl 5-acetoxyhexanoate is classified as a fatty acid methyl ester and is recognized as a metabolite within fatty acid and lipid metabolism pathways. Its structural similarity to endogenous fatty acids allows it to be processed by cellular machinery involved in lipid catabolism.
The metabolic journey of this compound is presumed to commence with enzymatic hydrolysis of its ester groups. Lipases or esterases are responsible for cleaving the methyl ester to yield 5-acetoxyhexanoic acid and methanol (B129727), and another hydrolysis step would release the acetate (B1210297) group from the C5 position, yielding 5-hydroxyhexanoic acid and acetic acid. The free fatty acid, 5-hydroxyhexanoic acid, can then enter the β-oxidation pathway.
The β-oxidation of 5-hydroxyhexanoic acid would proceed through a series of enzymatic reactions, leading to the shortening of the carbon chain. This process generates acetyl-CoA, which can then enter the citric acid cycle for energy production. The presence of the hydroxyl group at the C5 position introduces a modification to the standard fatty acid β-oxidation spiral, potentially requiring specific enzymes for its processing. The released acetic acid can be converted to acetyl-CoA, which also feeds into the central carbon metabolism.
The metabolism of hexanoate (B1226103), the carbon backbone of this compound, has been studied in the context of medium-chain fatty acids. These fatty acids are readily absorbed and transported to the liver for preferential oxidation, contributing to energy homeostasis.
Enzymatic Synthesis and Functionalization of Fatty Acids
The functionalization of fatty acids and their esters through enzymatic catalysis represents a powerful strategy for the production of high-value chemicals. This compound can be seen as both a product of such functionalization and a substrate for further enzymatic modification.
Fungal unspecific peroxygenases (UPOs) are versatile biocatalysts capable of performing a variety of oxyfunctionalization reactions on fatty acids and their esters, including hydroxylations and epoxidations. tudelft.nlbohrium.commdpi.comacs.org These enzymatic cascades are instrumental in the valorization of oleochemicals by introducing new functionalities into the hydrocarbon chain. tudelft.nlbohrium.com
While direct peroxygenase-catalyzed synthesis of this compound has not been extensively documented, the underlying enzymatic reactions are well-established. For instance, a peroxygenase could catalyze the subterminal hydroxylation of a methyl hexanoate molecule at the C5 position, yielding methyl 5-hydroxyhexanoate (B1262163). This intermediate could then be acetylated, potentially through an acetyltransferase-mediated reaction, to form this compound.
Conversely, this compound can serve as a substrate in peroxygenase-promoted cascades. The enzyme could catalyze further hydroxylations at other positions of the carbon chain, leading to the formation of polyhydroxylated derivatives. These reactions showcase the potential to create diverse molecular structures from a single fatty acid ester precursor.
Table 1: Examples of Peroxygenase-Catalyzed Reactions on Fatty Acid Derivatives
| Enzyme Family | Substrate Type | Reaction Type | Product Type |
| Unspecific Peroxygenases (UPOs) | Fatty Acid Esters | Subterminal Hydroxylation | Hydroxy Fatty Acid Esters |
| Unspecific Peroxygenases (UPOs) | Unsaturated Fatty Acids | Epoxidation | Epoxy Fatty Acids |
| P450 Monooxygenases | Fatty Acids | In-chain Hydroxylation | Hydroxy Fatty Acids |
This table provides a generalized overview of enzymatic reactions relevant to the functionalization of fatty acid derivatives.
The enzymatic modification of fatty acid esters is a key strategy for the production of valuable chiral building blocks, such as chiral lactones and hydroxy acids. researchgate.netnih.govresearchgate.netcambridge.org These compounds are important intermediates in the synthesis of pharmaceuticals and fine chemicals. chemrxiv.orgnih.gov
The precursor to this compound, methyl 5-hydroxyhexanoate, is a chiral molecule. The stereoselective synthesis of this hydroxy ester can be achieved using various biocatalytic methods. For example, lipases can be employed for the kinetic resolution of racemic hydroxy esters through enantioselective acylation or hydrolysis. core.ac.ukresearchgate.netcnr.it This allows for the separation of enantiomers, providing access to optically pure (R)- or (S)-methyl 5-hydroxyhexanoate.
Furthermore, the hydroxy group of methyl 5-hydroxyhexanoate can be a handle for further enzymatic transformations. For instance, intramolecular esterification of 5-hydroxyhexanoic acid (obtained after hydrolysis of the methyl ester) can lead to the formation of δ-hexalactone, a valuable flavor and fragrance compound. This cyclization can be catalyzed by lipases.
The biocatalytic routes to chiral hydroxy fatty acid derivatives and lactones are summarized in the table below.
Table 2: Biocatalytic Routes to Chiral Building Blocks from Fatty Acid Derivatives
| Biocatalytic Strategy | Enzyme(s) | Precursor | Chiral Product |
| Kinetic Resolution | Lipase (B570770) | Racemic Methyl 5-hydroxyhexanoate | (R)- or (S)-Methyl 5-hydroxyhexanoate |
| Asymmetric Reduction | Alcohol Dehydrogenase | Methyl 5-oxohexanoate (B1238966) | (R)- or (S)-Methyl 5-hydroxyhexanoate |
| Intramolecular Esterification | Lipase | 5-Hydroxyhexanoic acid | δ-Hexalactone |
This table illustrates potential biocatalytic pathways for generating chiral molecules related to this compound.
Synthesis and Research Applications of Methyl 5 Acetoxyhexanoate Derivatives and Analogues
Hydroxylated and Lactone Derivatives as Synthetic Intermediates
Hydroxylated and lactone derivatives related to methyl 5-acetoxyhexanoate are versatile intermediates in organic synthesis. The strategic placement of hydroxyl and lactone functionalities allows for the construction of complex molecular architectures.
A common synthetic strategy involves the use of lactones as precursors. For instance, the commercial fragrance compound ethyl 6-acetoxyhexanoate, an analogue of this compound, is synthesized from ε-caprolactone. ed.govresearchgate.net The process begins with an acid-catalyzed transesterification of the lactone with ethanol (B145695) to yield ethyl 6-hydroxyhexanoate (B1236181). ed.govresearchgate.net This hydroxylated intermediate is then acetylated under mildly basic conditions to produce the final acetoxy ester. ed.govresearchgate.net This two-step conversion highlights the utility of lactones as stable, readily available starting materials for producing functionalized esters.
Similarly, substituted valerolactones serve as important monomers for polymerization. The synthesis and polymerization of β-acetoxy-δ-methylvalerolactone, a derivative of triacetic acid lactone, demonstrates the potential for creating novel bio-based polymers. researchgate.net The ring-opening polymerization of such functionalized lactones can lead to polyesters with tailored properties, underscoring their importance as synthetic intermediates.
| Precursor | Intermediate | Final Product Analogue | Application |
| ε-Caprolactone | Ethyl 6-hydroxyhexanoate | Ethyl 6-acetoxyhexanoate | Fragrance Compound ed.govresearchgate.net |
| β-acetoxy-δ-methylvalerolactone | - | Poly(β-acetoxy-δ-methylvalerolactone) | Bio-based Polyester researchgate.net |
Epoxy and Other Functionalized Analogues
The carbon backbone of this compound is amenable to various functionalizations, leading to analogues with diverse chemical properties and potential applications. Epoxidation is a key transformation used to introduce reactive sites into molecules for further modification. The synthesis of epoxy derivatives of related cyclic imides, such as 5-methylhexahydroisoindole-1,3-diones, has been achieved through epoxidation with agents like meta-chloroperbenzoic acid (m-CPBA). mdpi.com This method is a standard approach for converting alkene functionalities into epoxides and can be conceptually applied to unsaturated precursors of hexanoates.
Functionalized analogues of methyl hexanoate (B1226103) have been synthesized and evaluated for biological activity. In one study, a series of β-aryl keto methylhexanoates were converted into chemo-selective ketoxime β-aryl methyl hexanoates. eurjchem.com These derivatives were found to possess antioxidant, anti-inflammatory, and antibacterial properties. eurjchem.com The synthesis of such functionalized analogues demonstrates the potential to use the basic hexanoate structure as a scaffold for developing biologically active compounds.
Further examples include the synthesis of functional derivatives of methyl-cis-9,10-epoxy-octadecanoate, where the oxirane ring is opened to introduce new functional groups, yielding novel surface-active and peroxide-containing compounds. researchgate.net
| Analogue Type | Synthetic Method | Potential Application |
| Epoxy Derivatives | Epoxidation with m-CPBA | Synthetic Intermediates mdpi.com |
| Ketoxime Analogues | Oximation of keto-precursors | Biologically Active Agents eurjchem.com |
| Ring-Opened Epoxy Derivatives | Oxirane ring opening | Surfactants, Peroxides researchgate.net |
Utilization as Precursors for Bio-based Materials and Fine Chemicals
The structural features of this compound, including its ester and acetoxy groups, make it and its derivatives valuable precursors for a range of bio-based materials and fine chemicals. As a derivative of a fatty acid methyl ester, it fits into the broader category of renewable chemical building blocks. foodb.ca
Precursors for Polyesters, Bio-lubricants, and Surfactants
Polyesters: Lactone derivatives structurally related to this compound are direct precursors to polyesters through ring-opening polymerization. researchgate.net The presence of both an ester and an additional functional group (like the acetate) allows for the synthesis of functional polyesters with specific properties. The conversion of bio-privileged molecules, such as triacetic acid lactone, into functionalized lactone monomers like β-acetoxy-δ-methylvalerolactone, provides a pathway to novel renewable polymers. researchgate.net
Bio-lubricants: Bio-lubricants are increasingly sought as replacements for petroleum-based products due to their biodegradability and low toxicity. researchgate.net The synthesis of bio-lubricants often involves the chemical modification of vegetable oils, which are primarily triglycerides of fatty acids. researchgate.netresearchgate.net A common route is the transesterification of these oils to produce fatty acid methyl esters, which can then be further modified. researchgate.netesn.ac.lk Compounds like this compound, as functionalized fatty acid esters, represent potential building blocks or additives in the formulation of high-performance bio-lubricants, which benefit from properties like high viscosity index and high flash points. matec-conferences.org
Surfactants: The synthesis of bio-based surfactants can be achieved from platform molecules derived from biomass. For example, levulinic acid esters can be converted into surfactant precursors such as methyl 4-octyloxypentanoate through reductive etherification. nih.gov Similarly, the structure of this compound, containing both a hydrophobic alkyl chain and polar ester groups, is inherently amphiphilic. This makes it a candidate for modification into more complex surfactant molecules.
| Application | Precursor Type | Synthetic Strategy |
| Polyesters | Functionalized Lactones | Ring-Opening Polymerization researchgate.net |
| Bio-lubricants | Fatty Acid Methyl Esters | Chemical Modification/Esterification researchgate.netesn.ac.lk |
| Surfactants | Functionalized Esters | Reductive Etherification/Amination nih.gov |
Building Blocks for Pharmaceutical Intermediates and Fragrance Compounds
Pharmaceutical Intermediates: The development of new pharmaceuticals relies on a diverse supply of chemical building blocks, particularly chiral intermediates and specialty heterocycles. basf.comx-mol.com The this compound molecule possesses a chiral center at the C5 position, making it a potentially useful chiral synthon. The synthesis of β-aryl keto methylhexanoate derivatives and their subsequent conversion to oximes with demonstrated biological activities illustrates how the hexanoate framework can serve as a starting point for medicinal chemistry programs. eurjchem.com
Future Directions and Emerging Research Perspectives for Methyl 5 Acetoxyhexanoate
Development of Novel Stereoselective Synthetic Methodologies
The presence of a stereocenter at the C5 position of Methyl 5-acetoxyhexanoate makes the development of stereoselective synthetic routes a paramount objective. Future research will likely focus on chemoenzymatic and asymmetric catalytic methods to access enantiomerically pure forms of this compound, which are crucial for applications in pharmaceuticals and fine chemicals.
One promising avenue is the use of dynamic kinetic resolution (DKR). This technique combines the enantioselective acylation of a racemic secondary alcohol with in-situ racemization of the slower-reacting enantiomer. mdpi.commdpi.com Lipases, such as Candida antarctica Lipase (B570770) B (CALB), are often employed for the acylation step due to their high selectivity. researchgate.net The racemization can be achieved using various metal catalysts, including ruthenium and iridium complexes. mdpi.comresearchgate.net The synergy between the enzyme and the metal catalyst allows for the theoretical conversion of a racemate into a single enantiomer of the desired ester in high yield. mdpi.com
Future work will likely involve the development of novel, more efficient racemization catalysts that operate under mild conditions compatible with enzymatic activity. Furthermore, screening for and engineering of lipases with enhanced selectivity and activity towards 5-hydroxyhexanoate (B1262163) substrates will be critical.
Table 1: Comparison of Catalytic Systems for Dynamic Kinetic Resolution of Secondary Alcohols
| Catalyst System | Racemization Catalyst | Enzyme | Acyl Donor | Typical Yield (%) | Typical Enantiomeric Excess (%) | Reference |
| System A | Ruthenium Complex | Novozyme® 435 | Isopropenyl acetate (B1210297) | >90 | >99 | mdpi.com |
| System B | Iridium Complex | Candida antarctica Lipase B | Ethyl acetate | >85 | >98 | researchgate.net |
| System C | Zeolite Beta | Immobilized Lipase | Vinyl acetate | ~80 | >95 | researchgate.net |
Exploration of Undiscovered Reactivity and Functionalization Strategies
The chemical structure of this compound offers multiple sites for further chemical modification. Future research will delve into unlocking new reactivity patterns to synthesize a diverse range of derivatives.
A key area of exploration will be the selective functionalization of C-H bonds. Recent advancements in transition-metal catalysis have enabled the direct conversion of inert C-H bonds into new C-C, C-N, and C-O bonds. acs.orgnih.gov For this compound, this could involve the palladium-catalyzed arylation or alkylation of the unactivated methylene (B1212753) groups in the hexanoate (B1226103) backbone. researchgate.net The development of directing groups that can coordinate to the metal catalyst and guide the C-H activation to a specific position will be a significant challenge and a major focus of research. nih.gov
Furthermore, the acetoxy group itself can serve as a leaving group in substitution reactions or be transformed into other functionalities. The reactivity of the ester carbonyl group towards nucleophiles like amines (aminolysis) and alcohols (alcoholysis or transesterification) will also be explored to create amides and other esters. researchgate.netchemistrysteps.comyoutube.com Understanding the mechanisms of these reactions will be crucial for controlling the product distribution. acs.org
Advancements in Biocatalytic Systems and Enzyme Engineering for Targeted Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. For this compound, the focus will be on developing robust enzymatic systems for both its synthesis and modification. Lipases are particularly versatile for this purpose, as they can catalyze esterification, transesterification, and hydrolysis reactions. scielo.brresearchgate.net
A primary goal will be the discovery and engineering of lipases with improved characteristics for the synthesis of this compound. This includes enhancing their thermal stability, solvent tolerance, and, most importantly, their stereoselectivity. diva-portal.orgfrontiersin.org Rational enzyme design, guided by structural biology and computational modeling, can be used to modify the active site of enzymes to favor the desired substrate and reaction. nih.gov For instance, mutating residues in the substrate-binding pocket can alter the enzyme's selectivity and activity. diva-portal.org
Directed evolution, which mimics the process of natural selection in the laboratory, is another powerful tool for creating bespoke enzymes with desired properties. acs.org This involves generating a large library of enzyme variants and screening them for improved performance in the target reaction.
Table 2: Examples of Engineered Lipases with Improved Properties for Ester Synthesis
| Enzyme | Wild-Type Source | Engineering Strategy | Improved Property | Fold Improvement | Reference |
| Esterase PFE | Pseudomonas fluorescens | Site-directed mutagenesis | Enantioselectivity | 25 | nih.gov |
| Esterase EstB | Bacillus gladioli | Directed and designed evolution | Inverted enantioselectivity | N/A | nih.gov |
| Acyltransferase MsAcT | Mycobacterium smegmatis | Rational engineering | Amidase vs. Esterase specificity | 160 | diva-portal.org |
Integrated Computational and Experimental Approaches for Deeper Mechanistic Insight
The synergy between computational modeling and experimental studies is becoming increasingly vital for understanding and optimizing chemical and biocatalytic processes. For this compound, integrated approaches will provide deeper insights into reaction mechanisms, catalyst behavior, and enzyme-substrate interactions.
Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states for both chemical and enzymatic reactions involving esters. acs.org This can help in elucidating the mechanisms of ester hydrolysis, alcoholysis, and aminolysis, providing a basis for designing more efficient catalysts and reaction conditions. chemistrysteps.comyoutube.com
In the realm of biocatalysis, molecular dynamics (MD) simulations can be employed to study the conformational changes of lipases during catalysis and to understand the molecular basis of their substrate specificity and enantioselectivity. mdpi.com This knowledge can then be used to guide rational protein engineering efforts to create improved biocatalysts. nih.gov Kinetic modeling of lipase-catalyzed reactions can also help in optimizing process parameters for industrial-scale production. nih.govresearchgate.netnih.gov
Sustainable Production and Valorization Strategies within the Circular Economy Framework
The principles of the circular economy demand a shift from a linear "take-make-dispose" model to one where resources are kept in use for as long as possible. For this compound, this translates to developing sustainable production routes from renewable feedstocks and exploring its valorization into high-value products.
A promising avenue for sustainable production is the use of biomass-derived platform molecules. For instance, levulinic acid, which can be produced from C6 sugars, is a potential precursor for 5-hydroxyhexanoic acid and its esters. nih.govresearchgate.net Similarly, 5-hydroxymethylfurfural (HMF), another key biomass-derived intermediate, can be converted to various C6 compounds, including adipic acid precursors, which share a similar carbon backbone with this compound. researchgate.netacs.orgresearchgate.netnih.govmdpi.com Research will focus on developing efficient and selective catalytic processes for these transformations. nih.govresearchgate.net
The valorization of this compound could involve its use as a building block for biodegradable polymers, specialty solvents, or as a chiral intermediate in the synthesis of pharmaceuticals. Its conversion to adipic acid, a major commodity chemical used in the production of nylon, represents a significant opportunity to create a bio-based value chain. biofueljournal.comresearchgate.net The development of efficient catalytic or biocatalytic routes for the oxidation of the C6 backbone of this compound to adipic acid will be a key research focus.
Table 3: Potential Bio-based Routes to C6 Carboxylic Acids
| Feedstock | Intermediate | Target Molecule | Catalytic System | Key Research Challenge | Reference |
| Glucose | 5-Hydroxymethylfurfural (HMF) | Adipic Acid | Chemo-catalytic (e.g., oxidation) | Selectivity and catalyst stability | researchgate.net |
| Fructose | Levulinic Acid | 6-Hydroxyhexanoic Acid | Chemo-catalytic (e.g., hydrogenation, esterification) | Efficient multi-step conversion | nih.gov |
| Lignocellulose | Glucaric Acid | Adipic Acid | Biocatalytic (e.g., fermentation) | Strain development and process optimization | biofueljournal.com |
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for characterizing Methyl 5-acetoxyhexanoate, and how are they validated?
- Methodology : Use nuclear magnetic resonance (13C-NMR) to confirm the ester and acetyl group positions, infrared spectroscopy (IR) to identify carbonyl (C=O) stretching vibrations (~1740 cm⁻¹), and mass spectrometry (MS) for molecular ion verification (e.g., m/z corresponding to C₉H₁₆O₄). Cross-validate results against reference spectra from authoritative databases like the FAO/WHO Compendium of Food Additive Specifications .
- Validation : Compare spectral data with structurally similar compounds (e.g., methyl hexanoate derivatives) and ensure instrument calibration using certified standards .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Wear NIOSH/MSHA-approved respirators for vapor protection, nitrile gloves (tested for chemical compatibility), and chemical-resistant lab coats. Use OSHA-compliant eyewear to prevent splashes .
- Handling : Work in a fume hood to minimize inhalation risks. Store in airtight containers away from oxidizers, and dispose of contaminated materials per hazardous waste regulations .
Q. What are the documented applications of this compound in scientific research?
- Primary Uses : Serves as a flavoring agent in food additive research (FAO/WHO specifications) and as a synthetic intermediate in esterification reactions for producing bioactive molecules (e.g., acetylated sugars or lipid derivatives) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the hydrolytic stability of this compound under varying pH conditions?
- Experimental Design :
Prepare buffered solutions (pH 2–10) and incubate the compound at controlled temperatures (e.g., 25°C, 37°C).
Monitor degradation kinetics via HPLC or GC-MS, quantifying residual ester and hydrolysis products (e.g., hexanoic acid and methanol).
Use Arrhenius plots to model activation energy and predict shelf-life .
- Data Interpretation : Account for autocatalysis by acetic acid release, which may accelerate hydrolysis at intermediate pH levels .
Q. How should spectral data contradictions (e.g., NMR signal splitting or unexpected MS fragments) be resolved during characterization?
- Troubleshooting Steps :
Verify sample purity via TLC or HPLC to rule out impurities.
Re-examine solvent effects (e.g., deuterated solvent splitting in NMR) and ensure proper shimming/calibration.
Compare MS fragmentation patterns with computational predictions (e.g., in silico tools like CFM-ID) .
- Case Study : Anomalous IR peaks near 1700 cm⁻¹ may indicate ketone impurities from incomplete acetylation; repeat synthesis with stricter anhydrous conditions .
Q. What strategies mitigate variability in biological activity assays involving this compound derivatives?
- Methodological Adjustments :
Standardize solvent systems (e.g., DMSO concentration ≤1% to avoid cellular toxicity).
Include negative controls (e.g., unmodified hexanoate esters) to isolate structure-activity relationships.
Use high-content screening (HCS) to quantify dose-response curves across multiple replicates .
- Statistical Analysis : Apply ANOVA to assess inter-experimental variability and report confidence intervals for IC₅₀ values .
Key Citations
- Analytical Standards: FAO/WHO Compendium
- Safety Protocols: OSHA/NIOSH guidelines
- Synthetic Applications: Ester derivative studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
